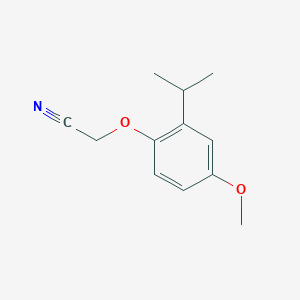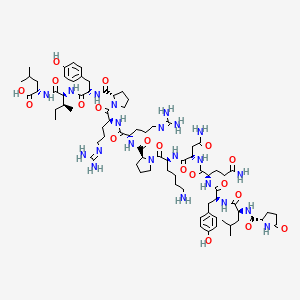
4-Gln-neurotensin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Gln-neurotensin (4-Gln-NT) is a peptide hormone found in the central and peripheral nervous systems. It is derived from the precursor protein, prepro-neurotensin, which is encoded by the NTS gene. 4-Gln-NT is an important regulator of a wide range of physiological processes, including the regulation of blood pressure, body temperature, and the release of hormones. It also plays a role in the development of certain neurological disorders, such as Parkinson’s disease.
Scientific Research Applications
Effects on Brain Monoamine Turnover
Intracerebroventricularly administered neurotensin and [Gln 4 ]-neurotensin increased the formation of Dopa in different brain regions of rats after inhibition of the aromatic l -amino acid decarboxylase . These increases were dose-dependent (20–150%). In the corpus striatum, [Gln 4 ]-neurotensin was twice as active as neurotensin and it tended to be more active also in other brain regions .
Potential Theranostic Agent for Colon Cancer
Neurotensin has been investigated as a potential agent used in diagnosis and therapy of colon cancer when coupled with 68 Ga and 177 Lu . Syntheses of 68 Ga–DOTA–NT and 177 Lu–DOTA–NT were developed to obtain a level of quality suitable for preclinical use with consistent high synthesis yields . In vivo biodistribution of 68 Ga–DOTA–NT revealed significant uptake at the tumour site, along with fast clearance .
Hypotensive Assay
Neurotensin and [Gln4]-neurotensin were indistinguishable by the hypotensive assay . This suggests that [Gln4]-neurotensin could be used as an alternative to neurotensin in hypotensive assays.
Hyperglycemic Assay
Neurotensin and [Gln4]-neurotensin were also indistinguishable in the hyperglycemic assay . This indicates that [Gln4]-neurotensin could be used in hyperglycemic assays as an alternative to neurotensin.
Contraction of the Ileum
Neurotensin and [Gln4]-neurotensin were found to be indistinguishable in their effects on the contraction of the ileum . This suggests that [Gln4]-neurotensin could be used as an alternative to neurotensin in studies related to the contraction of the ileum.
Radioimmunoassay
Neurotensin and [Gln4]-neurotensin were found to be indistinguishable in radioimmunoassays . This indicates that [Gln4]-neurotensin could be used as an alternative to neurotensin in radioimmunoassays.
Mechanism of Action
Target of Action
Neurotensin, gln(4)-, also known as 4-Gln-neurotensin or Neurotensin, glutamine(4)-, primarily targets the neurotensin receptors . These receptors, namely Neurotensin receptor 1 (NTSR1), NTSR2, and NTSR3 (or sortilin 1), are found in both the central nervous system and the gastrointestinal tract . They play a significant role in promoting tumor cell proliferation, migration, and DNA synthesis .
Mode of Action
Neurotensin interacts with its receptors, leading to a series of changes. The effects of Neurotensin are mediated through mitogen-activated protein kinases, epidermal growth factor receptors, and phosphatidylinositol-3 kinases . The binding of neurotensin to NTS1 follows an induced-fit mechanism, where conformational changes occur after neurotensin binding .
Biochemical Pathways
Neurotensin and its receptors act in various molecular pathways. These include pathways involving mitogen-activated protein kinases, epidermal growth factor receptors, and phosphatidylinositol-3 kinases . Neurotensin also modulates other neurotransmitter systems such as the dopaminergic, glutamatergic, GABAergic, cholinergic, and serotonergic systems .
Pharmacokinetics
It is known that the expression of neurotensin is reduced by cold and norepinephrine in an a-adrenergic-dependent manner, suggesting a role in adipose thermogenesis .
Result of Action
The action of Neurotensin, gln(4)-, has been linked to various physiological and pathological conditions. In the central nervous system, it is thought to inhibit dopaminergic pathways and have opioid-independent analgesic properties . In the periphery, it is a major regulator of energy homeostasis . It has also been linked to inflammatory bowel disease and several cancers of the gut .
Action Environment
The action, efficacy, and stability of Neurotensin, gln(4)-, can be influenced by various environmental factors. For instance, cold and norepinephrine can reduce the expression of Neurotensin . Furthermore, traces of Neurotensin in pathologic environments have unraveled its dual nature .
properties
IUPAC Name |
(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-4-amino-2-[[(2S)-5-amino-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-4-methyl-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]pentanoyl]amino]propanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C78H122N22O19/c1-7-43(6)63(73(115)97-57(76(118)119)37-42(4)5)98-70(112)55(39-45-21-25-47(102)26-22-45)96-72(114)59-18-13-35-100(59)75(117)52(16-11-33-87-78(84)85)91-64(106)48(15-10-32-86-77(82)83)90-71(113)58-17-12-34-99(58)74(116)51(14-8-9-31-79)92-69(111)56(40-61(81)104)95-66(108)50(27-29-60(80)103)89-68(110)54(38-44-19-23-46(101)24-20-44)94-67(109)53(36-41(2)3)93-65(107)49-28-30-62(105)88-49/h19-26,41-43,48-59,63,101-102H,7-18,27-40,79H2,1-6H3,(H2,80,103)(H2,81,104)(H,88,105)(H,89,110)(H,90,113)(H,91,106)(H,92,111)(H,93,107)(H,94,109)(H,95,108)(H,96,114)(H,97,115)(H,98,112)(H,118,119)(H4,82,83,86)(H4,84,85,87)/t43-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,63-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJQZWBXXRHNKCN-ISULXFBGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C2CCCN2C(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C3CCCN3C(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CC(C)C)NC(=O)C5CCC(=O)N5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]5CCC(=O)N5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C78H122N22O19 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1671.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
61445-54-3 |
Source


|
| Record name | Neurotensin, gln(4)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061445543 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Oxa-7-azaspiro[2.5]octane](/img/structure/B1603978.png)
![7-Chloro-4-fluoro-1H-pyrrolo[2,3-C]pyridine](/img/structure/B1603979.png)
![N-(pyrazolo[1,5-a]pyridin-2-yl)acetamide](/img/structure/B1603980.png)
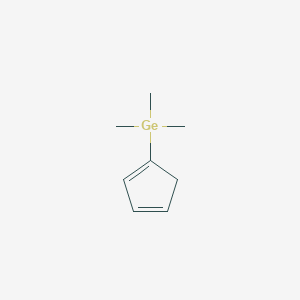

![2-Methyl-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B1603984.png)

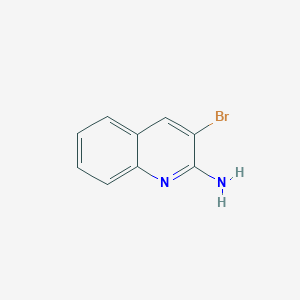
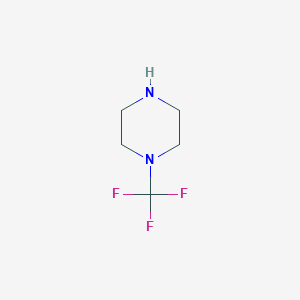

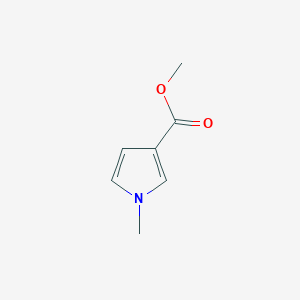
![Nickel(2+);2-[[[2-[(1-oxido-2-piperidin-1-ylethylidene)amino]phenyl]-phenylmethylidene]amino]acetate](/img/structure/B1603998.png)
